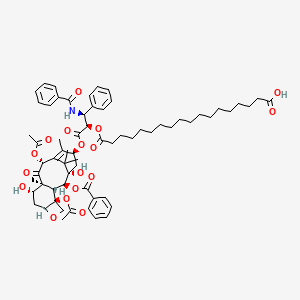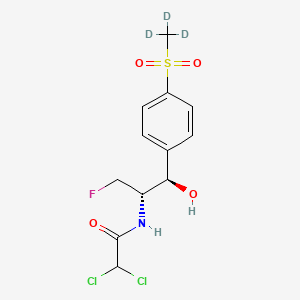
Florfenicol-d3
描述
氟苯尼考-d3 是一种氘代形式的氟苯尼考,氟苯尼考是一种合成的广谱抗生素,主要用于兽医学。氘原子取代了分子中的三个氢原子,这在各种科学研究中可能很有用,特别是在质谱分析中。 氟苯尼考本身是噻吩甲酰胺和氯霉素的氟代类似物,以其对多种革兰氏阳性菌和革兰氏阴性菌的有效性而闻名 .
准备方法
合成路线和反应条件: 氟苯尼考-d3 的合成涉及将氘原子掺入氟苯尼考分子中。这可以通过多种方法实现,包括:
氘交换反应: 这涉及在氘源(如氘代溶剂或氘气)的存在下用氘原子取代氢原子。
直接合成: 从氘代前体出发,可以通过一系列化学反应合成氟苯尼考-d3,这些反应引入了必要的官能团和氘原子。
工业生产方法: 氟苯尼考-d3 的工业生产通常涉及在受控条件下进行大规模氘交换反应,以确保高纯度和高产率。该过程可能包括:
催化氘化: 使用催化剂促进氢与氘的交换。
化学反应分析
氟苯尼考-d3 会发生各种化学反应,包括:
氧化: 氟苯尼考-d3 可以被氧化形成相应的亚砜和砜。
还原: 还原反应可以将硝基转化为胺基。
取代: 亲核取代反应可以将氯原子用其他亲核试剂取代。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 叠氮化钠、硫醇。
主要产物:
亚砜和砜: 由氧化反应形成。
胺: 由还原反应产生。
取代衍生物: 通过亲核取代产生.
科学研究应用
氟苯尼考-d3 在科学研究中具有广泛的应用:
化学: 在质谱分析中用作稳定的同位素标记化合物,用于定量和分析各种样品中的氟苯尼考。
生物学: 用于研究以了解氟苯尼考的代谢途径和降解产物。
医学: 研究其在兽医学中的药代动力学和药效学。
工业: 用于开发新的抗生素制剂和递送系统.
5. 作用机理
氟苯尼考-d3 与氟苯尼考一样,通过抑制细菌蛋白质合成来发挥其抗菌作用。它与 50S 核糖体亚基结合,阻止肽键的形成,从而抑制细菌生长。 这种作用类似于氯霉素和噻吩甲酰胺,但氟苯尼考不受氯霉素乙酰转移酶的影响,该酶赋予氯霉素抗性 .
作用机制
Florfenicol-d3, like florfenicol, exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. This action is similar to that of chloramphenicol and thiamphenicol, but florfenicol is not affected by the enzyme chloramphenicol acetyltransferase, which confers resistance to chloramphenicol .
相似化合物的比较
氟苯尼考-d3 与其他类似化合物比较,例如:
氯霉素: 氟苯尼考更有效,毒性更低,因为它不受氯霉素乙酰转移酶的影响。
噻吩甲酰胺: 氟苯尼考具有更广谱的活性,并具有更好的药代动力学特性。
叠氮苯尼考: 另一种具有类似抗菌特性的类似物,但药代动力学特征不同。
独特性: 氟苯尼考-d3 的氘标记使其在研究应用中特别有价值,提供了对氟苯尼考的代谢和药代动力学行为的见解,而不会改变其生物活性 .
属性
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-BFHKXKNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
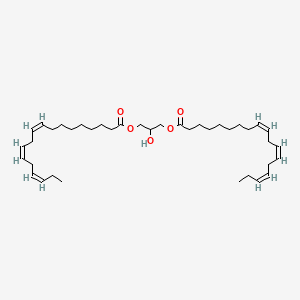
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

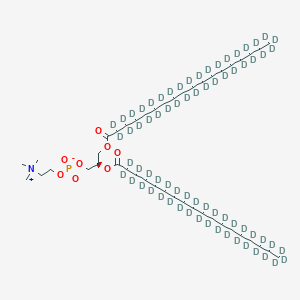
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
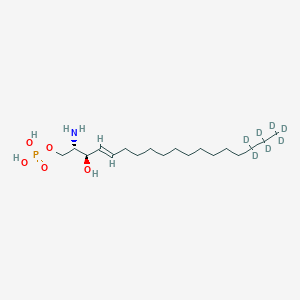
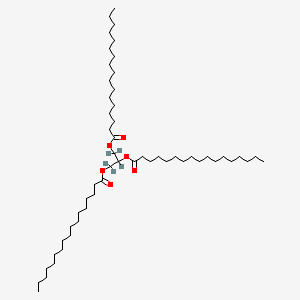

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)
